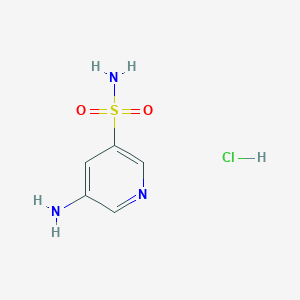
5-Aminopyridine-3-sulfonamide hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl It is a derivative of pyridine, featuring an amino group at the 5-position and a sulfonamide group at the 3-position
作用機序
Target of Action
5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .
生化学分析
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 5-Aminopyridine-3-sulfonamide hydrochloride belongs, have been extensively studied due to their interesting biological activities .
Cellular Effects
It is known that aminopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that high doses of aminopyridines can increase the risk of seizures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridine-3-sulfonamide hydrochloride typically involves the following steps:
Starting Material: The process begins with 5-aminopyridine, which serves as the core structure.
Sulfonation: The amino group at the 5-position is sulfonated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide group at the 3-position.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 5-Aminopyridine-3-sulfonamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Aminopyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Aminopyridine-3-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
2-Aminopyridine: Another aminopyridine derivative with different substitution patterns.
3-Aminopyridine: Similar structure but with the amino group at the 3-position.
4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.
Uniqueness
5-Aminopyridine-3-sulfonamide hydrochloride is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential for diverse applications in research and industry.
特性
IUPAC Name |
5-aminopyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXHNMCWBPJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
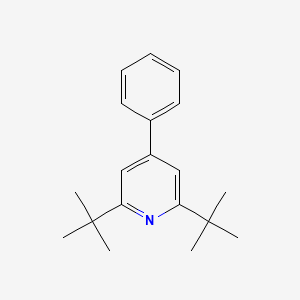
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2959434.png)
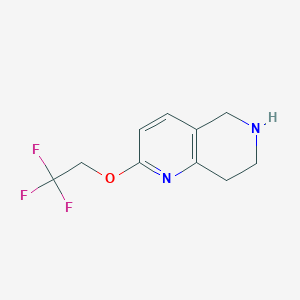
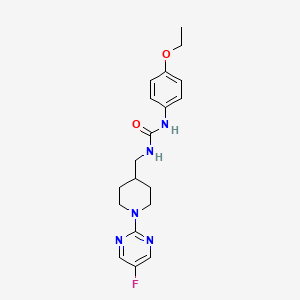
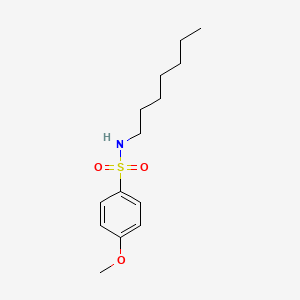
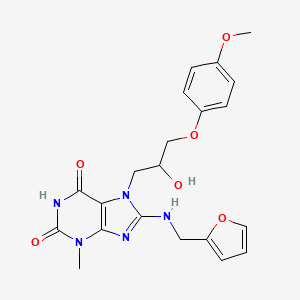
![(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2959441.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
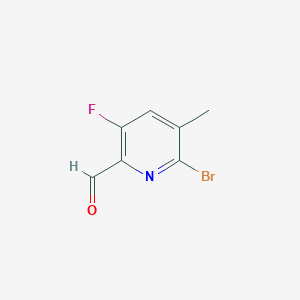
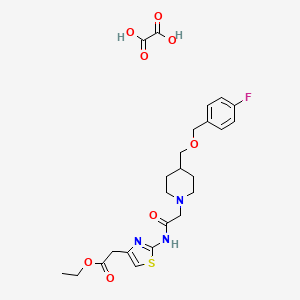
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
![2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2959454.png)
